molecular formula C8H9N3OS B2523948 2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine CAS No. 937654-69-8

2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine

Cat. No. B2523948
CAS RN: 937654-69-8
M. Wt: 195.24
InChI Key: GMVSRQXVYJAAPY-UHFFFAOYSA-N
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Description

2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine is a compound that contains an aromatic amine. It is related to 2-Thiopheneethylamine, which undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .


Synthesis Analysis

Oxadiazoles, including 1,2,4-oxadiazoles, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .


Chemical Reactions Analysis

2-Thiopheneethylamine, a related compound, undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene-2-ethylamine serves as an essential intermediate in the synthesis of pharmaceutical compounds. Notably, it plays a crucial role in the production of clopidogrel , an antiplatelet drug used to prevent blood clots. Researchers utilize it as a building block to create derivatives with improved pharmacological properties .

HCV Replication Inhibitors

In the fight against hepatitis C virus (HCV), scientists have explored novel compounds. Thiophene-2-ethylamine is a key component in the synthesis of geldanamycin derivatives , which act as HCV replication inhibitors by targeting the molecular chaperone Hsp90 . These derivatives hold promise for future antiviral therapies .

Functionalization of Carbon Nanotubes

Researchers interested in nanotechnology and materials science find value in thiophene-2-ethylamine. It can functionalize multiwall carbon nanotubes (MWCNT) , enhancing their properties for applications in sensors, energy storage, and catalysis. The amino group of thiophene-2-ethylamine facilitates covalent bonding to MWCNT surfaces .

Schiff Bases as Pancreatic Lipase Inhibitors

Schiff bases containing the 2- (piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine moiety have been investigated as potential pancreatic lipase inhibitors. These compounds exhibit thermal stability, antioxidant activity, and antibacterial properties. Molecular docking studies suggest their potential as therapeutic agents for obesity-related disorders .

Organic Synthesis and Chemical Reactions

Thiophene-2-ethylamine participates in diverse chemical reactions, including Schiff base formation , reductive amination , and cyclization . Researchers use it as a versatile reagent to construct complex organic molecules. Its unique structure, combining a thiophene ring and an amino group, contributes to its synthetic utility .

Coordination Chemistry and Metal Complexes

The amino functionality of thiophene-2-ethylamine allows it to form coordination complexes with transition metals. These complexes find applications in catalysis, sensing, and materials science. Researchers explore their reactivity, stability, and electronic properties for various purposes .

properties

IUPAC Name

2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c9-4-3-7-10-8(11-12-7)6-2-1-5-13-6/h1-2,5H,3-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVSRQXVYJAAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine

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